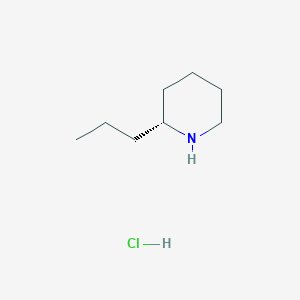

(R)-2-Propylpiperidine hydrochloride

CAS No.: 88057-03-8

Cat. No.: VC5701198

Molecular Formula: C8H18ClN

Molecular Weight: 163.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88057-03-8 |

|---|---|

| Molecular Formula | C8H18ClN |

| Molecular Weight | 163.69 |

| IUPAC Name | (2R)-2-propylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C8H17N.ClH/c1-2-5-8-6-3-4-7-9-8;/h8-9H,2-7H2,1H3;1H/t8-;/m1./s1 |

| Standard InChI Key | JXBWZNQZRWZJIR-DDWIOCJRSA-N |

| SMILES | CCCC1CCCCN1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-2-Propylpiperidine hydrochloride consists of a six-membered piperidine ring substituted with a propyl group at the second carbon position, with the (R)-configuration at the stereogenic center. The hydrochloride salt form enhances its stability and solubility for laboratory use. The IUPAC name is (2R)-2-propylpiperidine hydrochloride, and its SMILES notation is CCCC1CCCCN1.Cl, reflecting the quaternary ammonium structure.

Stereochemical Considerations

The (R)-enantiomer is synthesized via stereoselective methods to ensure high enantiomeric purity, a critical factor in pharmaceutical applications where chirality influences receptor binding and metabolic pathways . Chiral GC analysis of related piperidine derivatives demonstrates enantiomeric ratios exceeding 87:13 under optimized conditions .

Synthesis and Stereoselective Methodologies

Key Synthetic Routes

The synthesis of (R)-2-propylpiperidine hydrochloride involves two primary steps: (1) construction of the (R)-2-propylpiperidine backbone and (2) salt formation with hydrochloric acid.

Chiral Amine Synthesis

Stereoselective approaches include:

-

Asymmetric Catalysis: Use of chiral catalysts such as bisphosphine ligands to induce enantioselectivity during hydrogenation or alkylation reactions .

-

Resolution Techniques: Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) to separate enantiomers.

A representative procedure from the Wiley-VCH synthesis involves resin-bound intermediates and thioacetal reagents to achieve a 29% yield of the hydrochloride salt with high stereochemical fidelity .

Salt Formation

The free base (R)-2-propylpiperidine is treated with hydrochloric acid in anhydrous conditions, yielding the crystalline hydrochloride salt. The process is monitored via IR spectroscopy, with characteristic N–H and Cl⁻ absorption bands at 2711 cm⁻¹ and 1607 cm⁻¹, respectively .

Physicochemical Properties

Experimental Data

Spectral Characterization

-

NMR: ¹H NMR (CDCl₃, 400 MHz) displays signals at δ 0.79–0.94 (propyl CH₃), 1.08–2.01 (piperidine CH₂), and 3.44–3.56 (N–CH) .

-

Mass Spectrometry: GC-MS shows a base peak at m/z 128.14 (M⁺ for free base) and fragment ions at m/z 69.07 (C₅H₉N⁺) .

Pharmacological Applications and Research

Structure-Activity Relationships (SAR)

The propyl side chain at C2 enhances lipophilicity, potentially improving blood-brain barrier penetration compared to shorter alkyl substituents .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

-

Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods are mandatory during handling.

-

First Aid: Flush eyes or skin with water for 15 minutes upon exposure.

| Parameter | Detail |

|---|---|

| Supplier | Apollo Scientific |

| Purity | ≥98% (HPLC) |

| Price (100 mg) | €162.10 |

| Storage | 2–8°C, desiccated |

Future Directions and Research Gaps

Current literature lacks in vivo pharmacokinetic and toxicity profiles for (R)-2-propylpiperidine hydrochloride. Priority areas include:

-

Metabolic Stability Studies: Cytochrome P450 enzyme interactions.

-

Formulation Development: Liposomal or nanoparticle delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume